tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Catalog No.
S821311
CAS No.
1564605-36-2
M.F
C8H18N2O3
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[2-(methoxyamino)ethyl]carbamate

CAS Number

1564605-36-2

Product Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

IUPAC Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11)

InChI Key

CGTHSTBSJGODTF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCNOC

Canonical SMILES

CC(C)(C)OC(=O)NCCNOC

tert-butyl N-[2-(methoxyamino)ethyl]carbamate is a chemical compound characterized by the molecular formula C12H25N2O3 and a molecular weight of approximately 229.35 g/mol. This compound features a tert-butyl group, a methoxyamino functional group, and a carbamate moiety, making it an interesting target for various chemical and biological applications. The structure contributes to its reactivity and interaction with biological systems, particularly in enzyme mechanisms and protein interactions .

, including:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
  • Reduction: It can be reduced with reducing agents such as lithium aluminum hydride, affecting its functional groups.
  • Nucleophilic Substitution: The tert-butyl group can be substituted by other nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include dichloromethane and ethanol as solvents, and palladium on carbon as a catalyst .

The biological activity of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is primarily linked to its role as an inhibitor or activator of specific enzymes. Its mechanism of action involves binding to active sites on enzymes or receptors, which leads to alterations in their activity. This makes it valuable in studying enzyme mechanisms and protein interactions within biological systems .

The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxyamino)ethyl amine. The reaction conditions must be controlled to ensure high yield and purity. The general steps include:

  • Preparation of Reagents: Obtain tert-butyl chloroformate and 2-(methoxyamino)ethyl amine.
  • Reaction Setup: Mix the reagents in an appropriate solvent under inert atmosphere conditions.
  • Reaction Monitoring: Monitor the reaction progress using techniques such as thin-layer chromatography.
  • Purification: Purify the product through recrystallization or chromatography techniques .

tert-butyl N-[2-(methoxyamino)ethyl]carbamate has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Used in research focused on enzyme mechanisms and protein interactions, contributing to drug development efforts.
  • Industrial Uses: Employed in the production of various chemicals and materials due to its reactive nature .

Studies involving tert-butyl N-[2-(methoxyamino)ethyl]carbamate focus on its interactions with enzymes and receptors. These studies help elucidate the compound's mechanism of action, providing insights into how it modulates enzyme activity or participates in biochemical pathways. Such interaction studies are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with tert-butyl N-[2-(methoxyamino)ethyl]carbamate. Here are some notable examples:

Compound NameCAS NumberKey Differences
tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate1465601-43-7Contains a methyl group instead of methoxy; different reactivity.
tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamateNot listedLacks the N-methyl group; affects its chemical properties.
tert-butyl N-methyl-N-{2-[2-(amino)ethoxy]ethyl}carbamateNot listedHas an amino group instead of a methoxyamino group; alters functionality.

The uniqueness of tert-butyl N-[2-(methoxyamino)ethyl]carbamate lies in its specific methoxyamino functional group, which influences its reactivity and applications compared to similar compounds. This distinct feature allows it to participate in unique

XLogP3

0.5

Dates

Last modified: 04-14-2024

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